1H-Pyrazole-4-carbaldehyde hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

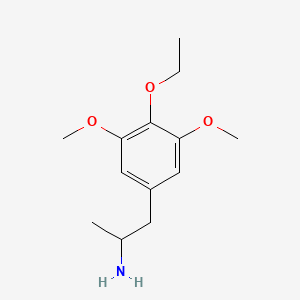

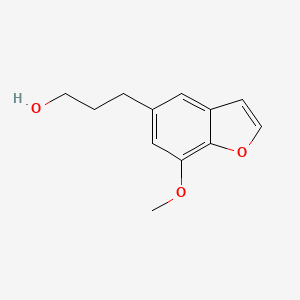

1H-Pyrazole-4-carbaldehyde hydrochloride is a compound with the CAS Number: 1197230-88-8 . It is a solid substance that should be stored in a refrigerator . It has a molecular weight of 132.55 .

Synthesis Analysis

Pyrazole-4-carbaldehyde is a useful intermediate in pyrazole chemistry . It has been applied in syntheses of some enzyme inhibitors, ligands for supramolecular chemistry, and complexing agents . Unfortunately, a reliable and scalable synthetic procedure of this compound has not been described to date .

Molecular Structure Analysis

The molecular structure of 1H-Pyrazole-4-carbaldehyde hydrochloride is represented by the Inchi Code: 1S/C4H4N2O.ClH/c7-3-4-1-5-6-2-4;/h1-3H,(H,5,6);1H .

Chemical Reactions Analysis

One-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride forms the corresponding oxime using formic acid as a medium. Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile .

Physical And Chemical Properties Analysis

1H-Pyrazole-4-carbaldehyde hydrochloride has a molecular weight of 132.55 . It is a solid substance that should be stored in a refrigerator .

Aplicaciones Científicas De Investigación

Synthesis of Pyrazole Derivatives : A study by Alizadeh and Roosta (2016) developed a protocol for synthesizing unsymmetrical substituted 1,3-pyrazole derivatives, demonstrating the use of 1H-pyrazole-4-carbaldehyde in synthesizing complex organic compounds (Alizadeh & Roosta, 2016).

Antimicrobial and Biological Activities : Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, and evaluated their antimicrobial activities. This research indicates the potential of 1H-pyrazole-4-carbaldehyde derivatives in biological applications (Hamed et al., 2020).

Chemical Modification for Biological Evaluation : Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives to evaluate their antioxidant and anti-inflammatory activities. This shows the compound's relevance in medicinal chemistry (Sudha, Subbaiah, & Mahalakshmi, 2021).

Synthesis of Novel Compounds : Papernaya et al. (2015) demonstrated the synthesis of 4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazole hydrochlorides, converting them into free bases for further applications, indicating the compound's versatility in organic synthesis (Papernaya, Shatrova, & Levkovskaya, 2015).

Anticonvulsant and Analgesic Studies : Viveka et al. (2015) designed and synthesized new pyrazole analogues from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde for anticonvulsant and analgesic studies, highlighting its potential in pharmacological research (Viveka et al., 2015).

Safety And Hazards

Direcciones Futuras

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Propiedades

IUPAC Name |

1H-pyrazole-4-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O.ClH/c7-3-4-1-5-6-2-4;/h1-3H,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIWZEJJEPAMBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazole-4-carbaldehyde hydrochloride | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B598936.png)

![6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride](/img/structure/B598937.png)